(4-Tert-butylpyrimidin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Tert-butylpyrimidin-5-yl)methanamine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The compound features a tert-butyl group attached to the pyrimidine ring, which influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-tert-butylpyrimidine with formaldehyde and ammonia under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of (4-Tert-butylpyrimidin-5-yl)methanamine may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylpyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(4-Tert-butylpyrimidin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Tert-butylpyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tert-butyl group influences its binding affinity and reactivity with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
(4-Tert-butylphenyl)methanamine: Similar in structure but with a phenyl ring instead of a pyrimidine ring.
(4-Tert-butylpyridine): Lacks the methanamine group but has a similar pyrimidine structure.
(4-Tert-butylpyrazole): Contains a pyrazole ring instead of a pyrimidine ring
Uniqueness
(4-Tert-butylpyrimidin-5-yl)methanamine is unique due to the presence of both the tert-butyl group and the methanamine group attached to the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(4-tert-butylpyrimidin-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)8-7(4-10)5-11-6-12-8/h5-6H,4,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNIJBSTBRZBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=NC=C1CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.